molecular formula C17H18N2O6 B2865391 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide CAS No. 1421516-61-1

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide

Cat. No. B2865391
CAS RN: 1421516-61-1
M. Wt: 346.339
InChI Key: DKQWNJDMHPBYAB-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C17H18N2O6 and its molecular weight is 346.339. The purity is usually 95%.
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Scientific Research Applications

Synthetic Studies and Derivatives

  • Synthesis of Sesamol Derivatives

    Studies focusing on the synthesis of sesamol derivatives, such as 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, explore the chemical transformations and potential applications of these compounds in various fields, including organic synthesis and material science. For instance, the dehydration and catalytic hydrogenation processes used to synthesize these derivatives highlight the versatility of sesamol derivatives in chemical synthesis (Fukui, Nakayama, & Tanaka, 1969).

  • Development of Aptamers for Photonic Biosensor Applications

    Research on novel 3-aminopropoxy-substituted dioxins suitable for aptamer development demonstrates the intersection of organic synthesis and biotechnology. These compounds are studied for their potential in creating selective DNA aptamers for biosensors, indicating their role in environmental monitoring and health applications (Kalantzi et al., 2021).

Environmental and Health Impacts

  • Persistent Organic Pollutants: The environmental and health impacts of dioxins, furans, and their analogues are a significant area of research. These compounds, known for their persistence and bioaccumulation, pose risks to public health and the environment. Research reviews the sources, toxicity mechanisms, and analytical methods for detecting these pollutants, highlighting the importance of understanding and mitigating their impacts (Kirkok, Kibet, Kinyanjui, & Okanga, 2020).

Material Science Applications

  • Synthesis and Copolymerization of Bio-Based Benzoxazines: The exploration of fully bio-based benzoxazine monomers for copolymerization presents opportunities in developing sustainable materials. These studies not only contribute to green chemistry but also enhance our understanding of polymer science and the potential for creating new materials with desirable properties (Wang, Sun, Liu, Sudo, & Endo, 2012).

Catalytic and Biological Activities

  • Catalytic Hydrodechlorination to Eliminate Dioxin Toxicity: Research on the catalytic hydrodechlorination of dioxins, such as 1,2,7,8-tetrachlorodibenzo-p-dioxin, using palladium catalysts and specific solvents, demonstrates the potential for chemical methods to reduce the environmental impact of these toxic compounds. This approach provides a path for mitigating the harm caused by persistent organic pollutants (Jin, Gao, Huang, & Yi, 2011).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c20-12(13-2-1-7-23-13)5-6-18-16(21)17(22)19-11-3-4-14-15(10-11)25-9-8-24-14/h1-4,7,10,12,20H,5-6,8-9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQWNJDMHPBYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.